2-(4-benzoylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Description
This compound belongs to the cyclohepta[b]thiophene-3-carboxamide family, characterized by a seven-membered cycloheptane ring fused with a thiophene moiety. The core structure is substituted at position 2 with a 4-benzoylbenzamido group and at position 3 with a carboxamide group.
Properties
IUPAC Name |
2-[(4-benzoylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c25-22(28)20-18-9-5-2-6-10-19(18)30-24(20)26-23(29)17-13-11-16(12-14-17)21(27)15-7-3-1-4-8-15/h1,3-4,7-8,11-14H,2,5-6,9-10H2,(H2,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQQULVNFUBTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-benzoylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of a benzoylbenzamide derivative with a cyclohepta[b]thiophene-3-carboxylic acid derivative under specific reaction conditions . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group at position 3 and the benzamido group at position 2 serve as key sites for nucleophilic substitution:
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Benzylation : Reaction with benzyl bromides in DMF yields benzylamine derivatives. For example, coupling with 4-fluorobenzyl bromide produces a substituted benzylamine analog with retained antiproliferative activity (GI<sub>50</sub> = 0.69 μM in CAKI-1 cells) .
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Acylation : Treatment with acid chlorides (e.g., 4-cyanobenzoyl chloride) in pyridine generates substituted benzamide derivatives. This reaction is critical for introducing electron-withdrawing groups that enhance tubulin polymerization inhibition .
Key Conditions :
Oxidation and Reduction Reactions
The thiophene ring and amide functionalities participate in redox reactions:
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Thiophene Oxidation : Treatment with hydrogen peroxide converts the thiophene ring to sulfoxides or sulfones, altering electron density and bioactivity.
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Carboxamide Reduction : LiAlH<sub>4</sub> reduces the carboxamide to a primary amine, enabling further derivatization (e.g., urea formation) .
Mechanistic Insights :
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Oxidation of the thiophene sulfur disrupts π-conjugation, reducing antiproliferative potency .
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Reduction of the carboxamide group is regioselective, preserving the cyclohepta[b]thiophene scaffold .
Cyclization and Ring-Opening Reactions
The cycloheptane ring undergoes strain-driven transformations:
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Acid-Catalyzed Cyclization : Heating with acetic anhydride induces cyclization to tricyclic oxazinone derivatives, though yields are low (19%) .
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Enzymatic Ring-Opening : Soluble epoxide hydrolase (sEH) catalyzes hydrolysis of the fused cycloheptane ring in vivo, generating diol metabolites.
Representative Data :
Cross-Coupling Reactions
The thiophene ring participates in palladium-catalyzed couplings:
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Suzuki-Miyaura Coupling : Reaction with aryl boronic acids at position 5 of the thiophene core introduces aryl groups, enhancing solubility and target affinity .
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Buchwald-Hartwig Amination : Amination at position 2 improves interactions with the colchicine binding site of tubulin .
Catalytic Systems :
Biological Activity Correlation
Structural modifications directly impact pharmacological properties:
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Tubulin Polymerization Inhibition : Derivatives with electron-withdrawing benzamides (e.g., 4-cyano) show IC<sub>50</sub> values as low as 1.1 μM .
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Antiproliferative Activity : Benzyl urea analogs induce G<sub>2</sub>/M cell cycle arrest (EC<sub>50</sub> = 2.01 μM in OVACAR-4 cells) and caspase-3/8/9 activation .
Structure-Activity Relationship (SAR) Highlights :
This compound’s reactivity profile underscores its versatility as a scaffold for anticancer drug development, particularly in targeting tubulin and sEH. Further optimization of substituents and catalytic systems could yield derivatives with improved pharmacokinetics and selectivity.
Scientific Research Applications
Structural Characteristics
The molecular formula of 2-(4-benzoylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is C24H22N2O3S, with a molecular weight of 418.51 g/mol. The compound features a cycloheptathiophene core that is substituted with a benzoylbenzamido group and a carboxamide functional group. These structural elements contribute to its reactivity and biological activity.
Anticancer Properties
Research indicates that thiophene-based compounds exhibit significant biological activities, particularly in anticancer applications. Compounds similar to This compound have been shown to act as agonists for the stimulator of interferon genes (STING), which plays a vital role in immune response activation. This suggests potential therapeutic applications in cancer treatment by enhancing immune responses against tumors .
Anti-inflammatory Effects
In addition to anticancer properties, derivatives of this compound may also possess anti-inflammatory effects. The ability to modulate immune responses could be leveraged in developing treatments for inflammatory diseases .
Interaction Studies
Understanding how This compound interacts with biological targets is crucial for its application in drug development. Preliminary studies suggest effective binding to STING proteins, triggering downstream signaling pathways associated with immune responses . Techniques such as molecular docking and biophysical assays are employed to evaluate these interactions comprehensively.
Mechanism of Action
The mechanism of action of 2-(4-benzoylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations:
Ureido derivatives (e.g., Compound 90) prioritize hydrogen bonding, critical for target engagement in phenotypic assays .
Biological Activity Correlations: Antiviral Activity: Compounds with aromatic carboxamide groups (e.g., pyridin-2-yl in Compound 31) show enhanced binding to viral enzymes like HIV-1 RNase H . Antioxidant Activity: Polar groups (e.g., cyanoacetamido in Compound 92a) improve free radical scavenging by enhancing electron donation .
Physicochemical and Pharmacokinetic Properties
- Solubility : Methoxy-substituted derivatives (e.g., Compound 31) exhibit improved aqueous solubility compared to nitro- or benzoyl-substituted analogs due to reduced hydrophobicity .
- Metabolic Stability : The carboxamide group at position 3 (common across analogs) enhances metabolic stability relative to ester derivatives (e.g., ethyl ester in ).
Biological Activity
The compound 2-(4-benzoylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is part of a class of thiophene derivatives that have garnered attention for their potential biological activities, particularly in the field of anticancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a cyclohepta[b]thiophene core with a benzoylbenzamido substituent and a carboxamide group. This unique configuration may contribute to its biological properties.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative potential of cyclohepta[b]thiophene derivatives. For instance, a related compound demonstrated significant growth inhibition in various cancer cell lines:
| Cell Line | GI50 (µM) | Comparison |
|---|---|---|
| A549 (Lung) | 2.01 | Nocodazole: 22.28 |
| OVACAR-4 | 2.27 | Nocodazole: 20.75 |
| CAKI-1 | 0.69 | Nocodazole: 1.11 |
| T47D | 0.362 | Nocodazole: 81.283 |
These findings suggest that compounds with similar structures to This compound may exhibit potent anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction .
The proposed mechanisms of action for these compounds include:
- Tubulin Polymerization Inhibition : The ability to disrupt microtubule dynamics is a common pathway for anticancer agents. Studies indicate that related thiophene derivatives inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
- Induction of Apoptosis : Evidence from cell-based assays shows that these compounds can activate caspases (3, 8, and 9), which are crucial for the apoptotic pathway .
Case Studies
- In Vitro Studies : In a study evaluating the cytotoxicity of various thiophene derivatives against human cancer cell lines (e.g., HepG2 and MCF-7), it was found that certain derivatives significantly enhanced the efficacy of existing chemotherapeutics like sorafenib by lowering its IC50 from 3.9 µM to 0.5 µM when combined with these thiophenes .
- In Vivo Efficacy : Further investigations in murine models demonstrated that these compounds not only reduced tumor growth but also exhibited minimal cytotoxicity towards normal cells, indicating a favorable therapeutic index .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-benzoylbenzamido)-cyclohepta[b]thiophene-3-carboxamide?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with the functionalization of the cyclohepta[b]thiophene core. Key steps include:
Acylation : Reacting the thiophene-3-carboxamide precursor with 4-benzoylbenzoyl chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen, using triethylamine (TEA) as a catalyst to neutralize HCl byproducts .
Purification : Post-reaction, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol .
Critical Parameters :
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Temperature control (0–25°C) to minimize side reactions.
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Solvent choice affects reaction kinetics; DMF enhances solubility of polar intermediates .
- Table 1 : Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Acylation | 4-Benzoylbenzoyl chloride, TEA, DCM, 0°C → 25°C | 68–72 | ≥95% | |
| Purification | Silica gel (hexane:EtOAc 3:1) | 85 | 98% |
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions on the cycloheptathiophene core. Key signals include:
- Thiophene protons (δ 6.8–7.5 ppm).
- Benzoyl carbonyl (δ 167–170 ppm in ¹³C) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₇H₂₃N₂O₃S: 479.1334) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers address low synthetic yields during the acylation step?
- Methodological Answer : Low yields often arise from steric hindrance at the 3-carboxamide position or competing side reactions. Mitigation strategies include:
Pre-activation of the carbonyl : Use coupling agents like HATU or EDCI to facilitate amide bond formation .
Solvent Optimization : Switch to DMF for improved solubility of bulky intermediates .
Design of Experiments (DoE) : Systematically vary temperature, stoichiometry, and solvent polarity using computational tools (e.g., ICReDD’s reaction path search methods) to identify optimal conditions .
Q. How should contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) be resolved?
- Methodological Answer : Discrepancies may stem from structural analogs with varying substituents or assay conditions. To resolve:
Comparative SAR Analysis : Test derivatives with controlled modifications (e.g., replacing benzoyl with ethylsulfonyl groups) to isolate pharmacophores .
Standardized Assays : Re-evaluate activity under consistent conditions (e.g., MIC for antimicrobials vs. IC₅₀ for cancer cells) .
Example : Ethylsulfonyl analogs show enhanced anti-tubercular activity (MIC = 1.56 µg/mL) but reduced cytotoxicity against HepG2 cells (IC₅₀ > 50 µg/mL) due to differential target engagement (e.g., Pks13 inhibition vs. kinase modulation) .
Q. What strategies improve the compound’s bioavailability and pharmacokinetic profile?
- Methodological Answer :
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Solubility Enhancement : Introduce polar groups (e.g., sulfonamides or carboxylates) or formulate as nanoparticles .
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Metabolic Stability : Replace labile esters (e.g., ethyl groups) with tert-butyl or cyclopropyl moieties to reduce hepatic clearance .
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In Silico Modeling : Use tools like SwissADME to predict logP and permeability, guiding structural tweaks .
- Table 2 : Substituent Effects on Bioactivity
| Substituent | Bioactivity (IC₅₀/MIC) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 4-Benzoyl | IC₅₀ = 12 µM (HepG2) | 0.15 | |
| 4-Ethylsulfonyl | MIC = 1.56 µg/mL (M. tuberculosis) | 0.45 |
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer : Stability variations may arise from differences in functional groups or analytical methods.
Stress Testing : Replicate conditions (e.g., pH 1.2 HCl, 37°C) and monitor degradation via HPLC. For example, benzoyl analogs degrade ≥20% in 6 hours, while sulfonamide derivatives remain stable .
Mechanistic Studies : Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) and adjust protective groups accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
